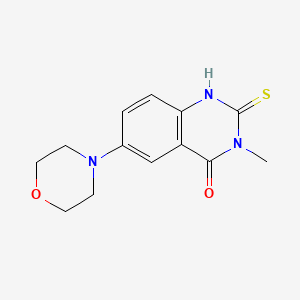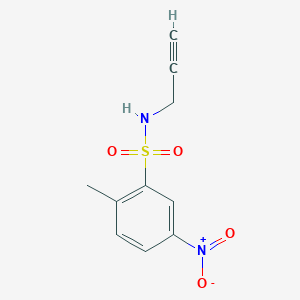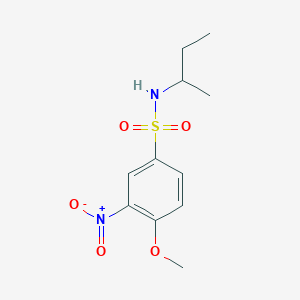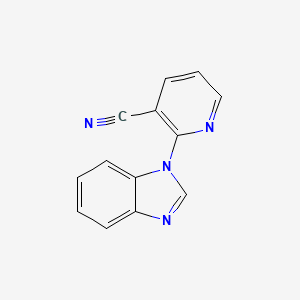
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as NSC 710305, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to have potent inhibitory effects on several kinases, including EGFR, HER2, and VEGFR, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its potent inhibitory effects on various enzymes and receptors, its potential as an anti-cancer agent, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research on its mechanism of action.
Orientations Futures
There are several future directions for research on 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. One potential direction is the development of more potent and selective inhibitors of specific kinases and receptors. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been studied extensively, and several methods have been developed for its preparation. One of the most commonly used methods involves the reaction of 2-aminobenzonitrile with morpholine and dimethyl sulfoxide in the presence of sulfur and sodium methoxide.
Applications De Recherche Scientifique
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been found to have potent inhibitory effects on several enzymes and receptors, making it a valuable tool for drug discovery.
Propriétés
IUPAC Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15-12(17)10-8-9(16-4-6-18-7-5-16)2-3-11(10)14-13(15)19/h2-3,8H,4-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEZZNOJWLCXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)




![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)


![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)


